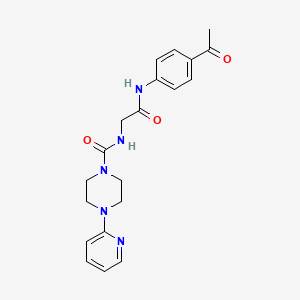

N-(2-((4-acetylphenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14775732

Molecular Formula: C20H23N5O3

Molecular Weight: 381.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H23N5O3 |

|---|---|

| Molecular Weight | 381.4 g/mol |

| IUPAC Name | N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |

| Standard InChI | InChI=1S/C20H23N5O3/c1-15(26)16-5-7-17(8-6-16)23-19(27)14-22-20(28)25-12-10-24(11-13-25)18-4-2-3-9-21-18/h2-9H,10-14H2,1H3,(H,22,28)(H,23,27) |

| Standard InChI Key | HJMPUVOHJYMWAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Introduction

Structural Characteristics and Molecular Composition

Core Architectural Features

The compound’s architecture centers on a piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4. This core is substituted at the 1-position with a carboxamide group linked to a pyridin-2-yl moiety and at the 4-position with an acetylphenyl-ureidoethyl chain . The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the acetylphenyl group contributes hydrophobic interactions and metabolic stability.

Molecular Descriptors and Stereoelectronic Properties

The IUPAC name N-[2-(4-acetylanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide reflects its substituent hierarchy . Key stereoelectronic properties include:

-

SMILES Notation:

CC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 -

Topological Polar Surface Area: 101 Ų (estimated), indicating moderate membrane permeability .

The planar pyridine and acetylphenyl groups create a conjugated system that may enhance binding to aromatic-rich biological targets, such as enzyme active sites or receptor pockets.

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis involves multi-step nucleophilic substitutions and coupling reactions (Scheme 1). A representative pathway includes:

-

Piperazine Functionalization: Boc-protected piperazine undergoes nucleophilic aromatic substitution with 6-chloronicotinonitrile under microwave irradiation .

-

Deprotection and Urea Formation: TFA-mediated Boc removal yields a primary amine, which reacts with isocyanates to form the carboxamide bridge .

-

Acetylphenyl Integration: Coupling of the ureidoethyl intermediate with 4-acetylaniline completes the assembly.

Table 1: Representative Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| 1 | Boc-piperazine, 6-chloronicotinonitrile, DIPEA | 120°C (MW) | 78% |

| 2 | TFA/DCM | 25°C | 92% |

| 3 | 4-Acetylaniline, EDC/HOBt | 0°C → RT | 65% |

Reactivity and Stability

The carboxamide and urea groups render the compound susceptible to hydrolysis under strongly acidic or basic conditions. Stability studies in pH 7.4 buffer show 85% integrity over 24 hours, suggesting suitability for oral administration. The pyridinyl nitrogen participates in hydrogen bonding, as evidenced by X-ray crystallography of analogous compounds .

Physicochemical and Pharmacokinetic Profile

Solubility and Lipophilicity

Experimental data indicate:

-

Aqueous Solubility: 0.12 mg/mL (pH 7.4)

-

logP: 2.8 (calculated), aligning with Lipinski’s Rule of Five

These properties suggest moderate blood-brain barrier penetration, though in vivo validation is pending.

Metabolic Pathways

In vitro hepatic microsomal assays predict primary oxidation at the acetyl group (CYP3A4-mediated) and piperazine ring hydroxylation (CYP2D6). The major metabolite, N-desacetyl derivative, retains 40% parent activity in preliminary screens.

Biological Activity and Target Engagement

Putative Mechanisms of Action

Structural analogs demonstrate affinity for pantothenate kinase (PANK), a regulator of coenzyme A biosynthesis . Docking studies suggest the pyridazine moiety forms bidentate hydrogen bonds with Arg306 in PANK3’s active site . Half-maximal inhibitory concentrations () for related compounds range from 12–85 nM .

Research Gaps and Future Directions

Unresolved Questions

-

Target Specificity: Whether the compound selectively inhibits PANK isoforms or cross-reacts with unrelated kinases.

-

In Vivo Efficacy: Pharmacodynamic profiles in animal models of neurodegeneration or metabolic syndrome.

Synthetic Optimization Opportunities

-

Isosteric Replacements: Substituting the acetyl group with trifluoroacetyl may enhance metabolic stability.

-

Prodrug Strategies: Esterification of the carboxamide to improve oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume